molecular formula C9H11NO2 B1595297 4-hydroxy-N,N-dimethylbenzamide CAS No. 20876-99-7

4-hydroxy-N,N-dimethylbenzamide

Cat. No. B1595297
CAS RN: 20876-99-7
M. Wt: 165.19 g/mol
InChI Key: UJCPSWBVHQROQF-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethylbenzamide is a compound with a benzamide skeleton and an additional hydroxyl group. It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .


Molecular Structure Analysis

The molecular formula of 4-hydroxy-N,N-dimethylbenzamide is C9H11NO2 . Its molecular weight is 165.19 . The SMILES string representation is CN©C(=O)c1ccc(O)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-N,N-dimethylbenzamide include its molecular weight of 165.19 and its solid form . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Field: Antibacterial Studies

  • Application Summary : 4-hydroxy-N,N-dimethylbenzamide has been studied for its potential antibacterial activities .
  • Results or Outcomes : The synthesized compounds presented differing degrees of antibacterial activity . Specific quantitative data or statistical analyses were not provided in the source.

Field: Chemical Research

  • Application Summary : 4-hydroxy-N,N-dimethylbenzamide is a chemical compound that is used in various chemical research .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

Field: Thermochemistry

  • Application Summary : 4-hydroxy-N,N-dimethylbenzamide has been studied for its thermochemical properties .
  • Results or Outcomes : The compound has a gas phase formation enthalpy of -86.0 ± 2.2 kJ/mol and a solid phase formation enthalpy of -175.7 ± 2.2 kJ/mol .

Field: Chemical Production

  • Application Summary : 4-hydroxy-N,N-dimethylbenzamide is used in the production of various chemicals .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

Field: Thermochemistry

  • Application Summary : 4-hydroxy-N,N-dimethylbenzamide has been studied for its thermochemical properties .
  • Results or Outcomes : The compound has a gas phase formation enthalpy of -86.0 ± 2.2 kJ/mol and a solid phase formation enthalpy of -175.7 ± 2.2 kJ/mol .

Safety And Hazards

4-Hydroxy-N,N-dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPSWBVHQROQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309537
Record name 4-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N,N-dimethylbenzamide

CAS RN

20876-99-7
Record name Benzamide,N-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212259
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-N,N-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Ramesh, ML Caroline, S Muthu, M Raja… - Journal of Molecular …, 2020 - Elsevier
4-Hydroxybenzamide (4HBM) molecule was optimized geometrically and vibrational spectral analyses of monomer and dimer structures have been reported by DFT calculations using …
Number of citations: 3 www.sciencedirect.com
K Harada, J Mizukami, S Kadowaki, I Matsuda… - Bioorganic & medicinal …, 2018 - Elsevier
Exploration of alternative structures of the substituted piperidine or piperazine ring which are characteristic in most of the reported GPR119 agonists provided novel spirocyclic …
Number of citations: 14 www.sciencedirect.com
G Phillips, WJ Guilford, BO Buckman… - Journal of medicinal …, 2002 - ACS Publications
A novel series of diaryloxypyridines have been designed as selective nanomolar factor Xa (fXa) inhibitors for use as anticoagulants. In this paper, we describe our efforts to identify an …
Number of citations: 24 pubs.acs.org
KM Das, A Thakur - Journal of Heterocyclic Chemistry, 2023 - Wiley Online Library
Abstract Development of an air‐stable and cheap transition metal‐based catalyst for the formation of carbamates via the cross‐coupling reaction of various 2‐carbonyl substituted …
Number of citations: 2 onlinelibrary.wiley.com
H Zhang - Journal of Chemical Research, 2022 - journals.sagepub.com
The first palladium-catalyzed cross-coupling of various substituted benzyltitaniums with aryl triflates is presented for the synthesis of diarylmethanes in yields of up to 94% through highly …
Number of citations: 1 journals.sagepub.com
Z Luo, H Liu, RS Klein, Z Tu - Bioorganic & medicinal chemistry, 2019 - Elsevier
Twenty eight new aryloxybenzene analogues were synthesized and their in vitro binding potencies toward S1PR2 were determined using a [ 32 P]S1P competitive binding assay. Out of …
Number of citations: 11 www.sciencedirect.com
S Schimler - 2017 - deepblue.lib.umich.edu
Fluorinated (hetero)arenes are finding increasing importance in pharmaceuticals and agrochemicals. As a result, the development of mild, inexpensive, and practical methods for the …
Number of citations: 1 deepblue.lib.umich.edu
J Lee, Y Xia, MY Son, G Jin, B Seol… - Angewandte Chemie …, 2012 - Wiley Online Library
Booster of pluripotency: RSC133, a new synthetic derivative of indoleacrylic acid/indolepropionic acid, exhibits dual activity by inhibiting histone deacetylase and DNA methyltransferase…
Number of citations: 41 onlinelibrary.wiley.com
W Pan, C Li, H Zhu, F Li, T Li, W Zhao - Organic & Biomolecular …, 2021 - pubs.rsc.org
A general method for the demethylation, debenzylation, and deallylation of aryl ethers using HPPh2 and tBuOK is reported. The reaction features mild and metal-free reaction conditions…
Number of citations: 5 pubs.rsc.org
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

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